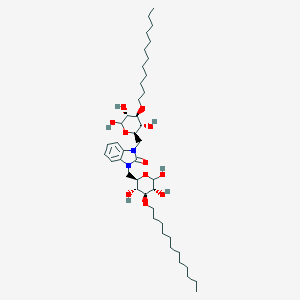
1,3-Bis(3-O-dodecyl-6-deoxy-D-glucopyranose-6-yl)-1H-benzoimidazole-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(3-O-dodecyl-6-deoxy-D-glucopyranose-6-yl)-1H-benzoimidazole-2(3H)-one, also known as β-glucanase inhibitor protein (βGIP), is a protein that has been identified in barley seeds. It is a potent inhibitor of β-glucanases, which are enzymes that break down β-glucans, complex carbohydrates found in the cell walls of plants and fungi. βGIP has been found to have a wide range of potential applications in scientific research, particularly in the fields of plant biology and biochemistry.
作用机制
βGIP inhibits β-glucanases by binding to their active sites and preventing them from breaking down β-glucans. This mechanism of action has been well characterized through a variety of biochemical and biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of βGIP are largely dependent on the specific context in which it is used. In plant cells, βGIP has been shown to inhibit the activity of β-glucanases and thus affect cell wall metabolism. In animal cells, βGIP has been shown to have potential immunomodulatory effects, although further research is needed to fully understand these effects.
实验室实验的优点和局限性
One of the main advantages of using βGIP in lab experiments is its specificity for β-glucanases. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, one limitation of using βGIP is its relatively high cost, which can make large-scale experiments prohibitively expensive.
未来方向
There are a number of potential future directions for research on βGIP. One area of interest is the development of new methods for synthesizing and purifying the protein, which could help to reduce its cost and make it more accessible to researchers. Another area of interest is the study of βGIP's potential immunomodulatory effects in animal cells, which could have important implications for the development of new therapies for immune-related diseases. Finally, further research is needed to fully understand the role of β-glucanases in plant cell wall metabolism and the potential applications of βGIP in this field.
合成方法
The synthesis of βGIP involves the extraction and purification of the protein from barley seeds. The protein can be extracted using a variety of methods, including salt extraction, acid extraction, and solvent extraction. After extraction, the protein is purified using techniques such as ion exchange chromatography and gel filtration chromatography.
科学研究应用
βGIP has been used extensively in scientific research, particularly in the fields of plant biology and biochemistry. One of the most important applications of βGIP is in the study of plant cell wall metabolism. By inhibiting β-glucanases, βGIP can be used to study the role of these enzymes in plant cell wall degradation and remodeling.
属性
分子式 |
C43H74N2O11 |
|---|---|
分子量 |
795.1 g/mol |
IUPAC 名称 |
1,3-bis[[(2R,3R,4S,5R)-4-dodecoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one |
InChI |
InChI=1S/C43H74N2O11/c1-3-5-7-9-11-13-15-17-19-23-27-53-39-35(46)33(55-41(50)37(39)48)29-44-31-25-21-22-26-32(31)45(43(44)52)30-34-36(47)40(38(49)42(51)56-34)54-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26,33-42,46-51H,3-20,23-24,27-30H2,1-2H3/t33-,34-,35-,36-,37-,38-,39+,40+,41?,42?/m1/s1 |
InChI 键 |
DVWGURSMJSZBTQ-XZYOSEBMSA-N |
手性 SMILES |
CCCCCCCCCCCCO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CN2C3=CC=CC=C3N(C2=O)C[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)OCCCCCCCCCCCC)O)O |
SMILES |
CCCCCCCCCCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCCCCCCCCCC)O)O |
规范 SMILES |
CCCCCCCCCCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCCCCCCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![12-Acetyl-13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B289985.png)
![4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one](/img/structure/B289988.png)
![11-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinoline](/img/structure/B289990.png)
![4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether](/img/structure/B289991.png)
![Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether](/img/structure/B289992.png)
![Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate](/img/structure/B289993.png)
![11-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinoline](/img/structure/B289994.png)
![4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether](/img/structure/B289995.png)
![11-(4-Chlorophenyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-yl methyl sulfide](/img/structure/B289996.png)
![Ethyl 2-[[9-(4-methoxyphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaen-15-yl]sulfanyl]acetate](/img/structure/B289998.png)
![9-(4-Methoxyphenyl)-14-phenyl-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B290001.png)
![9-(4-Methoxyphenyl)-14-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B290002.png)
![6-(3,5-Dimethylpyrazol-1-yl)-16-(4-methoxyphenyl)-4-methyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene](/img/structure/B290003.png)
![4-(4-chloro-2-methyl-8,9-dihydro-7H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-10-yl)phenyl methyl ether](/img/structure/B290004.png)